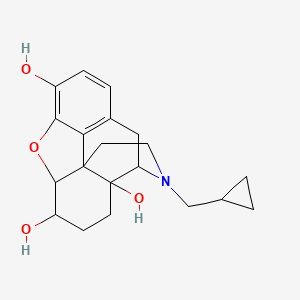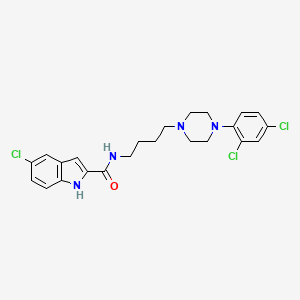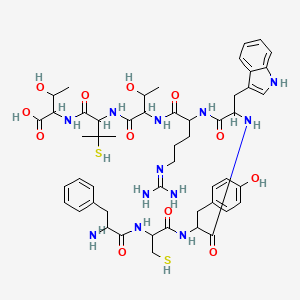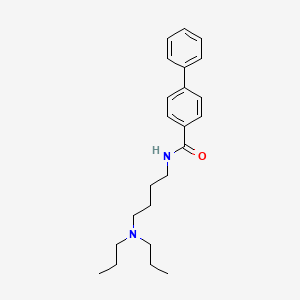
6-beta-Naltrexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-beta-Naltrexol, also known as 6-beta-hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist related to naltrexone. It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes. This compound is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into this compound . It has been studied for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-beta-Naltrexol involves the enzymatic reduction of naltrexone. Naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite, this compound . The process typically involves the use of hepatic dihydrodiol dehydrogenase enzymes.
Industrial Production Methods
Industrial production of this compound is primarily based on the enzymatic reduction of naltrexone. The process involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination of naltrexone and this compound in human serum . Liquid-liquid extraction with butyl acetate from basic solutions (pH 9) is chosen for extraction, with nalorphine as an internal standard. Analytes are back-extracted from organic solvent into perchloric acid, and the acid extract is chromatographed by HPLC with a reverse-phase ODS-column and electrochemical detector .
Análisis De Reacciones Químicas
Types of Reactions
6-beta-Naltrexol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-beta-Naltrexol has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the determination of naltrexone and its metabolites.
Mecanismo De Acción
6-beta-Naltrexol acts as a neutral antagonist of the mu-opioid receptor (MOR), with affinity values of 2.12 nM for the mu-opioid receptor, 7.24 nM for the kappa-opioid receptor, and 213 nM for the delta-opioid receptor . It shows 3.5-fold selectivity for the mu-opioid receptor over the kappa-opioid receptor and 100-fold selectivity for the mu-opioid receptor over the delta-opioid receptor . Unlike naltrexone, this compound is a neutral antagonist and can antagonize the actions of both agonists and inverse agonists at the receptor . It has limited capacity to cross the blood-brain barrier, making it primarily effective in peripheral tissues .
Comparación Con Compuestos Similares
Similar Compounds
Naltrexone: A parent compound of 6-beta-Naltrexol, used primarily for the treatment of opioid and alcohol dependence.
Naloxone: Another opioid receptor antagonist, used for the emergency treatment of opioid overdose.
Nalorphine: An opioid receptor antagonist with mixed agonist-antagonist properties.
Uniqueness of this compound
This compound is unique in its selectivity for peripheral opioid receptors and its ability to inhibit opioid-induced constipation without precipitating withdrawal symptoms . It has a much lower potential for producing opioid withdrawal symptoms compared to naltrexone, making it a promising candidate for therapeutic applications targeting peripheral opioid effects .
Propiedades
IUPAC Name |
3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide](/img/structure/B10792423.png)
![(1S,2S,7S,8R,12S,20R,24R,32R)-9,33-bis(cyclopropylmethyl)-2,7-dihydroxy-19,25-dioxa-9,22,33-triazaundecacyclo[24.9.1.1^{8,14}.0^{1,24}.0^{2,32}.0^{4,23}.0^{5,21}.0^{7,12}.0^{12,20}.0^{13,18}.0^{30,36}]heptatriaconta-13(18),14,16,26(36),27,29-hexaene-17,27-dicarboxamide](/img/structure/B10792425.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide](/img/structure/B10792441.png)

![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-N-(cyclopropylmethyl)-8-fluorochromane-5-carboxamide](/img/structure/B10792449.png)
![8-chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide](/img/structure/B10792452.png)
![Methyl 3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate](/img/structure/B10792455.png)
amino]-8-fluorochromane-5-carboxamide](/img/structure/B10792458.png)

![N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine](/img/structure/B10792473.png)
![Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide](/img/structure/B10792479.png)
![N-[3-(5-Fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine](/img/structure/B10792485.png)
